molecular formula C28H48O2 B13767004 Octyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate CAS No. 7427-68-1

Octyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Cat. No.: B13767004
CAS No.: 7427-68-1
M. Wt: 416.7 g/mol
InChI Key: SNBGYRRBRAGXNX-FORXSXPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a long-chain fatty acid ester This compound is derived from eicosatetraenoic acid, which is a polyunsaturated fatty acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of eicosatetraenoic acid with octanol. This reaction is usually catalyzed by an acid or base catalyst under controlled temperature conditions to ensure the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize high-purity eicosatetraenoic acid and octanol, along with efficient catalysts to maximize yield and purity. The reaction conditions are optimized to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Octyl (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octyl (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Octyl (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can modulate the activity of enzymes involved in lipid metabolism and inflammatory responses. The compound interacts with molecular targets such as phospholipase A2 and cyclooxygenase enzymes, affecting the production of eicosanoids and other signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its long-chain fatty acid moiety and multiple double bonds make it a valuable compound for studying lipid interactions and membrane dynamics .

Properties

CAS No.

7427-68-1

Molecular Formula

C28H48O2

Molecular Weight

416.7 g/mol

IUPAC Name

octyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C28H48O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-21-22-24-26-28(29)30-27-25-23-10-8-6-4-2/h11-12,14-15,17-18,20-21H,3-10,13,16,19,22-27H2,1-2H3/b12-11-,15-14-,18-17-,21-20-

InChI Key

SNBGYRRBRAGXNX-FORXSXPXSA-N

Isomeric SMILES

CCCCCCCCOC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCOC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.